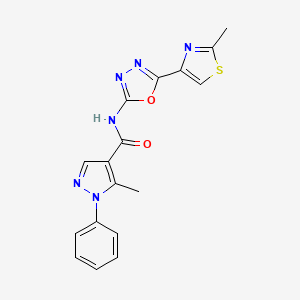
5-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14N6O2S and its molecular weight is 366.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrazole class of heterocycles, characterized by a five-membered ring containing nitrogen atoms. Its molecular formula is C15H16N4O2S, with a molecular weight of approximately 320.38 g/mol. The structure includes various functional groups that contribute to its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In a rat model of carrageenan-induced paw edema, compounds with similar structures demonstrated notable reductions in inflammation, suggesting their potential as therapeutic agents for inflammatory diseases .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that this compound exhibits broad-spectrum activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
Emerging evidence suggests that pyrazole derivatives may act as anticancer agents. Research has shown that certain pyrazole compounds can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific targeting of cancer pathways by these compounds makes them promising candidates for further development in cancer therapy .
Case Studies and Research Findings
科学研究应用
Medicinal Chemistry
Anticancer Activity : Recent studies indicate that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, compounds structurally related to 5-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide have shown significant cytotoxic effects against various cancer cell lines. In particular, oxadiazole derivatives have been reported to inhibit the growth of tumors in vitro and in vivo models .
Antimicrobial Properties : The thiazole and oxadiazole moieties present in this compound contribute to its antimicrobial activity. Studies have demonstrated that similar compounds can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects : Compounds with pyrazole structures have also been investigated for their anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines suggests they could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Agricultural Applications
Pesticidal Activity : The incorporation of thiazole and oxadiazole rings has been linked to enhanced pesticidal properties. This compound may serve as a novel agrochemical agent against pests and pathogens affecting crops. Research indicates that similar compounds can disrupt the biological processes of pests, leading to effective pest management strategies .
Material Science
Polymer Chemistry : The unique structural features of this compound allow its use in synthesizing advanced materials. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The compound's ability to form stable complexes with metals also opens avenues for developing new materials with specific electronic or optical properties .
Case Study 1: Anticancer Activity Assessment
A study published in ACS Omega evaluated the anticancer potential of various oxadiazole derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited over 80% growth inhibition in aggressive cancer types, suggesting a strong correlation between structural modifications and biological activity .
Case Study 2: Antimicrobial Evaluation
Research conducted on thiazole-containing compounds revealed their effectiveness against common bacterial pathogens. Using the disc diffusion method, several derivatives demonstrated significant zones of inhibition compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 3: Pesticidal Efficacy
Field trials assessing the efficacy of thiazole and oxadiazole-based pesticides showed a marked reduction in pest populations without adversely affecting non-target organisms. This indicates a promising application for sustainable agriculture practices .
属性
IUPAC Name |
5-methyl-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c1-10-13(8-18-23(10)12-6-4-3-5-7-12)15(24)20-17-22-21-16(25-17)14-9-26-11(2)19-14/h3-9H,1-2H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMSMISNHHPSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CSC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














